molecular formula C11H10N2O2S B14622645 2-Isocyanato-6-propoxy-1,3-benzothiazole CAS No. 55951-35-4

2-Isocyanato-6-propoxy-1,3-benzothiazole

Cat. No.: B14622645
CAS No.: 55951-35-4
M. Wt: 234.28 g/mol
InChI Key: QGRMMVDWPACGSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-6-propoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-6-propoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isocyanato-6-propoxy-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanato-6-propoxy-1,3-benzothiazole involves its interaction with nucleophilic sites in biological molecules. The isocyanate group reacts with amino or hydroxyl groups in proteins or enzymes, leading to the formation of stable covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

  • 2-Isocyanato-1,3-benzothiazole
  • 6-Propoxy-1,3-benzothiazole
  • 2-Amino-6-propoxy-1,3-benzothiazole

Comparison: 2-Isocyanato-6-propoxy-1,3-benzothiazole is unique due to the presence of both the isocyanate and propoxy groups, which confer distinct reactivity and properties. Compared to 2-Isocyanato-1,3-benzothiazole, the propoxy group enhances its solubility and potential for further functionalization. The presence of the isocyanate group makes it more reactive compared to 6-Propoxy-1,3-benzothiazole .

Properties

CAS No.

55951-35-4

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-isocyanato-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C11H10N2O2S/c1-2-5-15-8-3-4-9-10(6-8)16-11(13-9)12-7-14/h3-4,6H,2,5H2,1H3

InChI Key

QGRMMVDWPACGSO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N=C=O

Origin of Product

United States

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